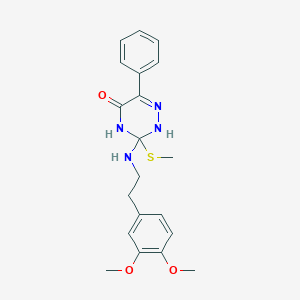
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazine derivatives, which have been extensively studied for their various biological properties.
Wirkmechanismus
The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities, which may help protect against oxidative stress and inflammation-related diseases. It has also been shown to have anticancer activity, which may help prevent or treat cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It has also been shown to have various biological properties, which make it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could help elucidate its biological properties and potentially lead to the development of new therapeutic agents. Another direction is to study its effects in various disease models, including cancer and neurodegenerative disorders. Finally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a multi-step process that involves the reaction of various reagents. The detailed synthesis method can be found in the literature, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in scientific research. It has been shown to have various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Produktname |
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one |
|---|---|
Molekularformel |
C20H24N4O3S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylsulfanyl-6-phenyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H24N4O3S/c1-26-16-10-9-14(13-17(16)27-2)11-12-21-20(28-3)22-19(25)18(23-24-20)15-7-5-4-6-8-15/h4-10,13,21,24H,11-12H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
NCWQHHBSPHWKEO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)
![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)

![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)